Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzothiazole ring, a tetrahydrocinnoline moiety, and a piperazine ring, making it a unique and potentially versatile molecule.
Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target similar biological entities.
Mode of Action
tuberculosis , indicating that this compound may interact with its targets to inhibit their function, leading to the suppression of the pathogen’s growth.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of M. tuberculosis growth at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Tetrahydrocinnoline Moiety: This can be achieved through the reduction of cinnoline derivatives using hydrogenation or other reducing agents.
Coupling with Piperazine: The final step involves the coupling of the benzothiazole and tetrahydrocinnoline moieties with piperazine. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, leading to the formation of amines or saturated compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]thiazol-2-yl(4-(phenyl)piperazin-1-yl)methanone
- Benzo[d]thiazol-2-yl(4-(methyl)piperazin-1-yl)methanone
- Benzo[d]thiazol-2-yl(4-(ethyl)piperazin-1-yl)methanone
Uniqueness
Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is unique due to the presence of the tetrahydrocinnoline moiety, which is not commonly found in similar compounds. This structural feature may confer distinct biological activities and enhance its potential as a therapeutic agent.
This compound’s unique structure and diverse reactivity make it a valuable subject for further research in various scientific fields.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-20(19-21-16-7-3-4-8-17(16)27-19)25-11-9-24(10-12-25)18-13-14-5-1-2-6-15(14)22-23-18/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUOZAGXYISDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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